molecular formula C24H22N2O3 B11415993 [1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl](furan-2-yl)methanone

[1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl](furan-2-yl)methanone

Cat. No.: B11415993
M. Wt: 386.4 g/mol
InChI Key: NFJDMCMQWQKNNI-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone: is a complex organic compound that features a unique structure combining a beta-carboline core with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone typically involves multi-step organic reactions. One common route includes the Pictet-Spengler reaction, which forms the beta-carboline core by cyclization of tryptamine derivatives with aldehydes or ketones under acidic conditions . The furan ring can be introduced through a subsequent coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives . Reduction: Reduction of the beta-carboline core can yield tetrahydro-beta-carboline derivatives, which are of interest for their potential biological activities

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often utilize reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydro-beta-carboline derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

[1-(4-ethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C24H22N2O3/c1-2-28-17-11-9-16(10-12-17)23-22-19(18-6-3-4-7-20(18)25-22)13-14-26(23)24(27)21-8-5-15-29-21/h3-12,15,23,25H,2,13-14H2,1H3

InChI Key

NFJDMCMQWQKNNI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CCN2C(=O)C4=CC=CO4)C5=CC=CC=C5N3

Origin of Product

United States

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